
MitoTEMPO (hydrate)
Overview
Description
MitoTEMPO (hydrate) is a mitochondria-targeted antioxidant designed to scavenge superoxide (O₂⁻) and alkyl radicals, thereby mitigating oxidative damage within mitochondria. This targeting mechanism enhances its efficacy in addressing mitochondrial dysfunction linked to excessive reactive oxygen species (ROS) production.
Preparation Methods
Synthetic Routes for MitoTEMPO (Hydrate)
Chemical Synthesis
The synthesis of MitoTEMPO involves conjugating the TEMPO moiety with a triphenylphosphonium (TPP) cation through a linker. The hydrate form incorporates a water molecule into its crystalline structure, as reflected in its chemical formula and molecular weight of 528 g/mol . Key steps include:
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Synthesis of TEMPO Derivative : The piperidine nitroxide radical (TEMPO) is functionalized with a carboxyl group to enable subsequent coupling.
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TPP Cation Preparation : Triphenylphosphine is reacted with a bromoalkyl chain to form the TPP cation, typically using a quaternization reaction.
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Conjugation : The carboxylated TEMPO is linked to the TPP cation via an ester or amide bond, facilitated by carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Table 1: Key Reagents and Conditions for MitoTEMPO Synthesis
Step | Reagents/Conditions | Purpose |
---|---|---|
TEMPO functionalization | Carboxylic acid derivative, EDC, NHS | Introduce reactive carboxyl group |
TPP cation synthesis | Triphenylphosphine, bromoalkyl bromide | Generate lipophilic cation |
Conjugation | DCM, room temperature, 24h stirring | Couple TEMPO and TPP moieties |
Purification and Characterization
Chromatographic Purification
Crude MitoTEMPO is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The mobile phase typically comprises acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to enhance resolution . Post-purification, the hydrate form is obtained through lyophilization, which stabilizes the compound by incorporating water molecules into its lattice .
Table 2: Solubility Profile of MitoTEMPO (Hydrate)
Solvent | Concentration (mg/mL) | Stability at -20°C |
---|---|---|
DMF | 15 | 6 months |
DMSO | 10 | 1 month |
PBS | 5 | 2 weeks |
Formulation Strategies
In Vivo Formulation
For preclinical studies, MitoTEMPO is formulated to ensure bioavailability and mitochondrial targeting:
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Working Solution : Dilute stock in PBS or saline to achieve desired concentrations (1–50 μM).
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In Vivo Delivery : Administer intraperitoneally (5–10 mg/kg) or intravenously (2–5 mg/kg) .
Table 3: In Vivo Formulation Protocol
Component | Volume (μL) | Role |
---|---|---|
DMSO stock | 50 | Solubilize compound |
PEG300 | 300 | Enhance solubility |
Tween 80 | 50 | Reduce aggregation |
ddH₂O | 600 | Adjust final volume |
Quality Control and Analytical Validation
Purity Assessment
Batch purity is verified using:
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High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peak at m/z 528.2 [M+Cl⁻] .
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Nuclear Magnetic Resonance (NMR) : Validates structural integrity via characteristic peaks for TEMPO (δ 1.1–1.3 ppm) and TPP (δ 7.5–7.8 ppm) .
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HPLC : Purity ≥95% with a retention time of 12.5 min under aforementioned conditions .
Stability Testing
Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, confirming robustness of the hydrate form .
Applications in Mitochondrial Studies
Mitochondrial Isolation Protocol
MitoTEMPO’s efficacy is evaluated using isolated mitochondria, prepared via differential centrifugation:
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Homogenization : Tissue (e.g., liver) homogenized in ice-cold isolation buffer (225 mM mannitol, 75 mM sucrose, 5 mM HEPES) .
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Centrifugation : Sequential spins at 700 × g (10 min) and 14,000 × g (10 min) to pellet mitochondria .
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Resuspension : Mitochondria resuspended in respiration buffer (125 mM KCl, 10 mM HEPES, pH 7.2) .
Functional Assays
Chemical Reactions Analysis
Types of Reactions
MitoTEMPO (hydrate) primarily undergoes redox reactions due to its antioxidant properties. It can participate in:
Oxidation: MitoTEMPO (hydrate) can be oxidized by reactive oxygen species (ROS) in mitochondria.
Reduction: It can also reduce other oxidized molecules, thereby neutralizing harmful radicals.
Common Reagents and Conditions
Oxidizing Agents: Reactive oxygen species such as superoxide.
Reducing Agents: Various cellular antioxidants that can regenerate the reduced form of MitoTEMPO (hydrate).
Major Products Formed
The major products formed from these reactions are the oxidized and reduced forms of MitoTEMPO (hydrate), which help in mitigating oxidative stress within the mitochondria .
Scientific Research Applications
MitoTEMPO (hydrate) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study redox reactions and oxidative stress.
Biology: Investigated for its role in protecting cells from oxidative damage.
Medicine: Explored for its potential therapeutic benefits in conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and cardiovascular disorders
Mechanism of Action
MitoTEMPO (hydrate) exerts its effects by targeting mitochondria and scavenging superoxide radicals. The compound’s lipophilic cation allows it to accumulate in the mitochondrial matrix, where it interacts with superoxide radicals, converting them into less harmful molecules. This action helps in reducing oxidative stress and protecting mitochondrial function .
Comparison with Similar Compounds
Key Properties :
- Mechanism : Acts as a superoxide dismutase (SOD) mimetic, neutralizing O₂⁻ and preventing downstream oxidative damage .
- Pharmacokinetics : Requires formulation in solvents like DMSO or PEG300 for in vivo use, with stability maintained at -20°C .
Mitochondrial Targeting vs. Non-Targeted Antioxidants
MitoTEMPO’s TPP moiety distinguishes it from non-targeted antioxidants like Tempol or MnTBAP (manganese(III) tetrakis(4-benzoic acid) porphyrin):
Key Difference: MitoTEMPO’s mitochondrial accumulation (≥5–10-fold higher concentration vs. cytoplasm) ensures localized ROS scavenging, whereas non-targeted antioxidants lack this precision .
Comparison with Other Mitochondrial-Targeted Antioxidants
MitoTEMPO is part of a broader class of mitochondria-directed agents, including α-tocopherol-TPP and SkQ1. However, its unique TEMPO component confers distinct advantages:
Key Difference : MitoTEMPO’s dual action (SOD-like activity + alkyl radical scavenging) addresses a broader spectrum of ROS compared to compounds like α-tocopherol-TPP .
Functional Comparisons in Specific Models
A. Endotoxemia and Liver Redox Balance
- MitoTEMPO: Reduces nitric oxide (NO) levels in the liver and blood during endotoxemia, likely by modulating paramagnetic molecules in hepatocytes .
- TPP Alone : Fails to replicate systemic antioxidant effects, highlighting the necessity of TEMPO for ROS scavenging .
- BHAM (β-hydroxyacid mitochondrial antioxidant): Less effective than MitoTEMPO in restoring tardigrade activity post-anhydrobiosis, suggesting superior radical-neutralizing capacity of MitoTEMPO .
B. Immune Cell Modulation
Limitations and Contradictions
- Concentration Dependency : MitoTEMPO’s efficacy in macrophages requires ≥0.5 µM to reduce mtROS by 25%, but higher doses may be needed for clinical relevance .
Biological Activity
MitoTEMPO (hydrate) is a mitochondria-targeted antioxidant that functions primarily as a superoxide dismutase mimetic. Its unique chemical structure allows it to penetrate mitochondrial membranes, where it scavenges reactive oxygen species (ROS), particularly superoxide radicals. This property makes MitoTEMPO a valuable tool in studying oxidative stress-related diseases and potential therapeutic interventions.
MitoTEMPO is characterized by its ability to reduce oxidative damage within mitochondria. The compound integrates the antioxidant properties of piperidine nitroxide (TEMPO) with a lipophilic cation (triphenylphosphonium), enabling its selective accumulation in mitochondria. Upon entering the mitochondrial environment, MitoTEMPO undergoes oxidation to form a stable nitroxide radical, which can react with ROS, converting them into less harmful molecules. This mechanism is crucial for protecting mitochondrial function and cellular integrity, particularly under conditions of oxidative stress .
Biological Activities and Therapeutic Applications
MitoTEMPO has been extensively studied for its protective effects against various forms of oxidative stress. Here are some key findings from recent research:
- Renal Fibrosis : Studies indicate that MitoTEMPO can ameliorate renal fibrosis by reducing oxidative damage and mitochondrial dysfunction in animal models.
- Hepatotoxicity : MitoTEMPO has shown protective effects against acetaminophen-induced liver injury, highlighting its potential in treating drug-induced hepatotoxicity .
- Neuroprotection : Research demonstrates that MitoTEMPO protects against amyloid beta-induced mitochondrial dysfunction in neuronal cells, suggesting its therapeutic potential in Alzheimer's disease .
- Inflammation : In models of systemic inflammatory response, MitoTEMPO reduced markers of tissue damage and inflammation, indicating its role in modulating inflammatory responses .
1. Cadmium-Induced Oxidative Stress in Soybean Seedlings
A study investigated the effects of MitoTEMPO on soybean seedlings exposed to cadmium (Cd). Results showed that MitoTEMPO treatment reduced Cd uptake and mitigated the induction of superoxide anions and lipid peroxidation markers, demonstrating its efficacy in plant models of oxidative stress .
2. Systemic Inflammatory Response in Rats
In a rat model subjected to lipopolysaccharide (LPS) to induce systemic inflammation, MitoTEMPO treatment resulted in decreased expression of inducible nitric oxide synthase and reduced blood levels of liver and kidney damage markers. This highlights the compound's protective effects against organ damage during inflammatory responses .
3. Effects on Sperm Quality
Recent studies have shown that MitoTEMPO improves acrosome integrity in frozen-thawed spermatozoa from various species, suggesting its potential application in reproductive biology .
Comparative Analysis with Other Antioxidants
Compound Name | Mechanism of Action | Unique Features |
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MitoTEMPO | Superoxide dismutase mimetic | Targets mitochondria specifically |
Mitoquinone | Enhances mitochondrial electron transport | Focuses on ATP production |
SkQ1 | Reduces mitochondrial ROS | Contains a quinone moiety for redox cycling |
Tempol | Nitroxide radical scavenger | Less specific for mitochondria |
Coenzyme Q10 | Electron carrier in respiration | Naturally occurring antioxidant |
MitoTEMPO stands out due to its targeted approach towards scavenging superoxide radicals specifically within mitochondria, making it particularly effective for addressing mitochondrial dysfunction associated with various diseases .
Q & A
Basic Research Questions
Q. How does MitoTEMPO achieve mitochondrial targeting, and what experimental methods validate its subcellular localization?
MitoTEMPO combines the antioxidant TEMPO with triphenylphosphonium (TPP), a lipophilic cation that enables passive accumulation in mitochondria due to the negative mitochondrial membrane potential . To validate localization, researchers should use fluorescent tagging (e.g., MitoTracker colocalization assays) or subcellular fractionation followed by mass spectrometry to quantify mitochondrial enrichment. Evidence from LPS-challenged liver studies confirms its mitochondrial-specific effects on iNOS and IL-6 modulation .
Q. What are critical variables in experimental design when using MitoTEMPO in vitro vs. in vivo?
Key variables include:
- Dosage : In vitro studies often use 10–50 µM concentrations (e.g., 10 mg/mL in DMSO ), while in vivo doses range from 0.1–5 mg/kg, adjusted for bioavailability .
- Administration route : Intraperitoneal injection is common in rodent models, but solubility in PBS (5 mg/mL) or ethanol (15 mg/mL) must be verified to avoid precipitation .
- Control groups : Include TPP-only treatments to distinguish between mitochondrial targeting and antioxidant effects .
Q. How can researchers validate MitoTEMPO’s antioxidant efficacy in reducing mitochondrial ROS?
Use fluorescent probes like dihydroethidium (DHE) for superoxide detection, as shown in ATP-depleted cell models . Combine with electron paramagnetic resonance (EPR) to quantify radical scavenging. Concurrent measurement of downstream markers (e.g., SOD2 activity or lipid peroxidation products) strengthens mechanistic claims .
Q. What are best practices for handling and storing MitoTEMPO to ensure stability?
Store lyophilized powder at -20°C in desiccated conditions; reconstituted solutions in DMSO or PBS should be aliquoted and stored at -80°C for ≤1 year. Avoid freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How should researchers interpret contradictory data on MitoTEMPO’s modulation of SOD2 activity in different cellular models?
In ATP-depleted EGFP cells, MitoTEMPO partially restores SOD2 activity, but not in SOD1-overexpressing cells . This discrepancy may arise from compensatory SOD1 activity or cell-type-specific redox regulation. Researchers should compare basal SOD isoform expression and employ genetic knockdowns to isolate mechanisms .
Q. What experimental strategies distinguish systemic antioxidant effects from TPP-mediated local effects?
In LPS-challenged models, MitoTEMPO reduces systemic inflammation (e.g., IL-6 in liver) via TEMPO’s radical scavenging, while TPP alone exacerbates local lung inflammation . Use tissue-specific knockout models or administer TPP separately to deconvolute effects. Transcriptomic profiling (e.g., NF-κB vs. CHOP pathways) further clarifies component-specific actions .
Q. How can combinatorial therapies with MitoTEMPO be designed to enhance mitochondrial protection without off-target effects?
Pair MitoTEMPO with mtDNA repair agents (e.g., TFAM) or autophagy inducers (e.g., rapamycin) to address oxidative damage holistically. Dose optimization is critical: pre-treat with MitoTEMPO to reduce ROS before administering pro-apoptotic agents (e.g., in cancer models). Monitor ATP levels and necrosis markers (e.g., propidium iodide) to assess synergy .
Q. What methodologies identify tissue-specific responses to MitoTEMPO in complex disease models?
Use multi-omics approaches:
- Metabolomics : Compare liver (ROS detoxification) vs. brain (neuroprotection) mitochondrial metabolites.
- Single-cell RNA-seq : Resolve cell-type-specific inflammatory responses in organs like the lung .
- In vivo imaging : Track mitochondrial membrane potential changes via JC-1 dye in real time .
Q. How do researchers address conflicting data on MitoTEMPO’s impact on ATP levels under oxidative stress?
In ATP-depleted cells, MitoTEMPO does not restore ATP in EGFP cells but shows partial recovery in SOD1-overexpressing models . This suggests ROS-independent ATP regulation mechanisms. Use Seahorse assays to measure mitochondrial respiration and glycolytic flux concurrently. Include ROS scavengers (e.g., NAC) as controls to isolate ATP-specific effects .
Q. What longitudinal study designs are optimal for assessing MitoTEMPO’s long-term efficacy and toxicity?
Properties
InChI |
InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAJCDXYZBOVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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